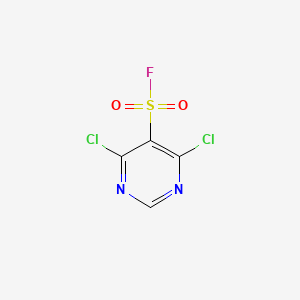![molecular formula C22H15N5 B2604848 2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile CAS No. 475626-19-8](/img/structure/B2604848.png)
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP belongs to the family of pyrazole derivatives and has been extensively studied for its unique properties and potential uses.
Aplicaciones Científicas De Investigación
Catalyst in Synthesis of Heterocyclic Compounds
A study by Maleki & Ashrafi (2014) describes the use of related compounds in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized from the condensation of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, showcasing the potential of such chemicals in heterocyclic compound synthesis (Maleki & Ashrafi, 2014).
Antimicrobial Agents
Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising results as antimicrobial agents. This indicates the potential of compounds like 2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile in creating effective antimicrobial agents (Darwish et al., 2014).
Ultraviolet Stabilizers
Catalán et al. (1992) explored a new class of ultraviolet stabilizers, the C-(2'-hydroxyphenyl)pyrazoles, which could be related to the chemical structure . Their research might suggest potential applications of similar compounds in the field of ultraviolet protection (Catalán et al., 1992).
Synthesis of Polypropionate Stereopolyads
Gao, Han, & Krische (2011) conducted a study on the direct generation of acyclic polypropionate stereopolyads using catalysis. This study might indicate the potential use of related compounds in the synthesis of complex organic structures, such as polypropionate stereopolyads (Gao, Han, & Krische, 2011).
Catalysis in Synthesis of Pyrano[2,3-c]Pyrazoles
Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani (2015) described a method for synthesizing pyrano[2,3-c]pyrazoles using ZnFe2O4 nanoparticles as a catalyst. This research points to the potential application of related compounds in catalysis and organic synthesis (Safaei‐Ghomi et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, & Bhusare (2015) synthesized novel pyrazole, isoxazole, and benzoxazepine derivatives bearing an aryl sulfonate moiety. These compounds showed significant antimicrobial and anti-inflammatory activities, suggesting similar applications for related compounds (Kendre, Landge, & Bhusare, 2015).
Propiedades
IUPAC Name |
2-[[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c23-11-4-12-27-16-21(13-17(14-24)15-25)22(26-27)20-9-7-19(8-10-20)18-5-2-1-3-6-18/h1-3,5-10,13,16H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIJPKXENYDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

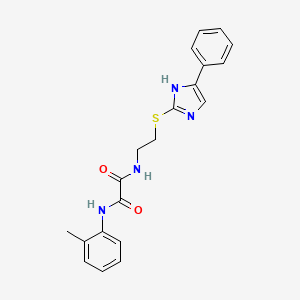


![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)
![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)
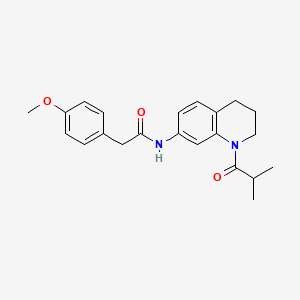

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)
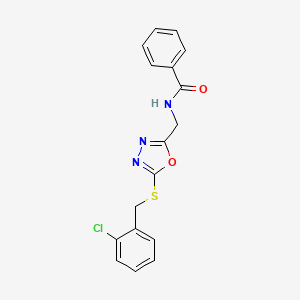
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
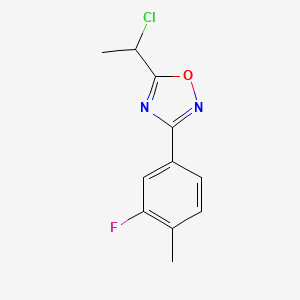
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
